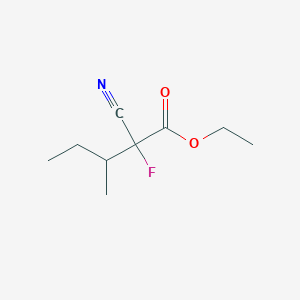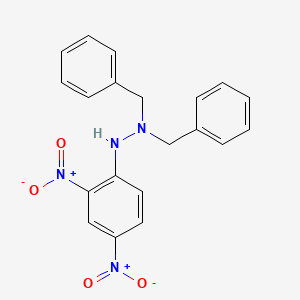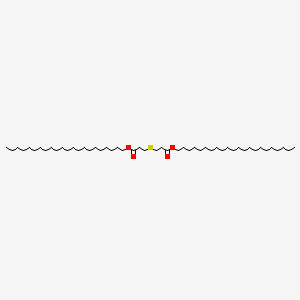
Didocosyl 3,3'-sulfanediyldipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didocosyl 3,3’-sulfanediyldipropanoate is a chemical compound with the molecular formula C32H62O4S . It is also known by its IUPAC name, didodecyl 3,3’-thiodipropionate . This compound is primarily used as an antioxidant in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didocosyl 3,3’-sulfanediyldipropanoate can be synthesized through the esterification of 3,3’-thiodipropionic acid with didocosanol . The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of didocosyl 3,3’-sulfanediyldipropanoate involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The product is then purified through distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Didocosyl 3,3’-sulfanediyldipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide and sulfone derivatives back to the original thioether.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted esters.
Scientific Research Applications
Didocosyl 3,3’-sulfanediyldipropanoate has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in drug formulations to enhance stability.
Industry: Widely used in the production of plastics, rubber, and other materials to improve their longevity and performance
Mechanism of Action
The antioxidant properties of didocosyl 3,3’-sulfanediyldipropanoate are attributed to its ability to scavenge free radicals. The compound reacts with free radicals to form stable, non-reactive products, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species (ROS) and other free radicals .
Comparison with Similar Compounds
Similar Compounds
- Didodecyl 3,3’-thiodipropionate
- Dodecyl octadecyl 3,3’-sulfanediyldipropanoate
- Dilauryl thiodipropionate
Uniqueness
Didocosyl 3,3’-sulfanediyldipropanoate is unique due to its long alkyl chain, which provides enhanced hydrophobicity and better compatibility with non-polar materials. This makes it particularly effective as an antioxidant in hydrophobic environments, such as in the stabilization of polymers and plastics .
Properties
CAS No. |
20445-97-0 |
|---|---|
Molecular Formula |
C50H98O4S |
Molecular Weight |
795.4 g/mol |
IUPAC Name |
docosyl 3-(3-docosoxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C50H98O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-53-49(51)43-47-55-48-44-50(52)54-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 |
InChI Key |
ZVEURMHAFQNPGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


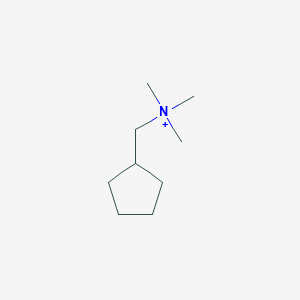
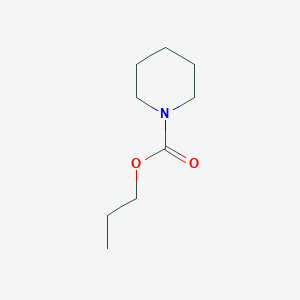

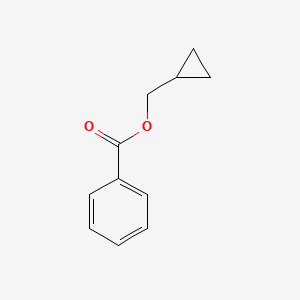


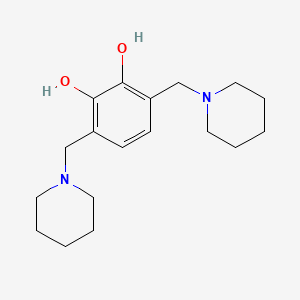
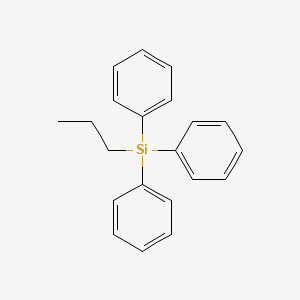
![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
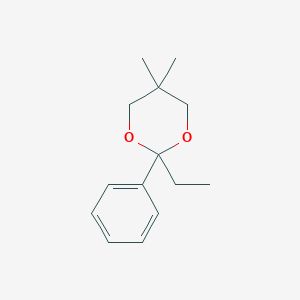
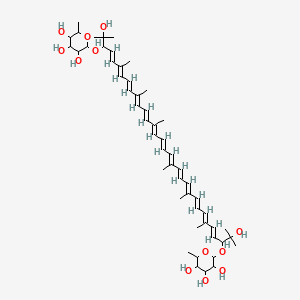
![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
